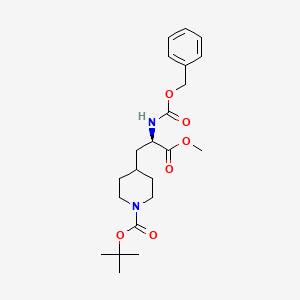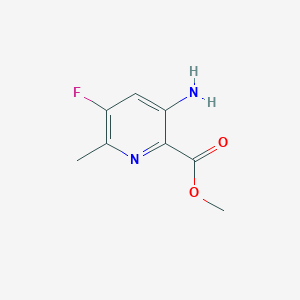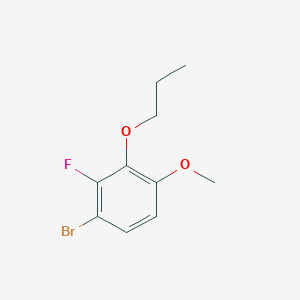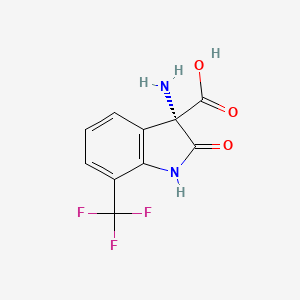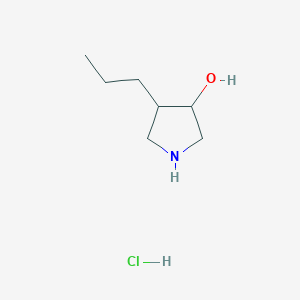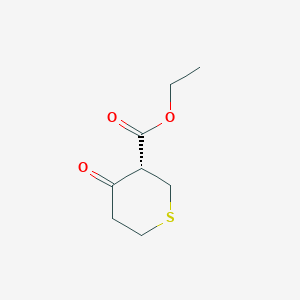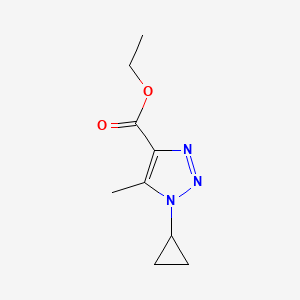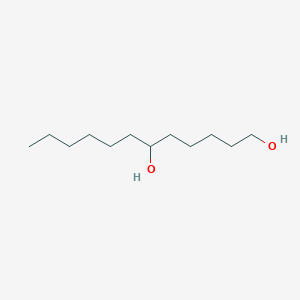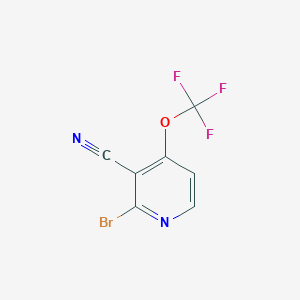
2-Bromo-4-(trifluoromethoxy)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-(trifluoromethoxy)nicotinonitrile is an organic compound that belongs to the class of halogenated nicotinonitriles This compound is characterized by the presence of a bromine atom, a trifluoromethoxy group, and a nitrile group attached to a nicotinonitrile core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(trifluoromethoxy)nicotinonitrile typically involves the bromination of 4-(trifluoromethoxy)nicotinonitrile. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-4-(trifluoromethoxy)nicotinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and bases (e.g., potassium carbonate).
Coupling Reactions: Palladium catalysts, bases (e.g., potassium phosphate), and solvents (e.g., toluene, DMF).
Reduction Reactions: Reducing agents (e.g., LiAlH4, hydrogen gas), solvents (e.g., ether, ethanol).
Major Products:
Substitution Reactions: Substituted nicotinonitriles with various functional groups.
Coupling Reactions: Biaryl or diaryl compounds.
Reduction Reactions: Amino derivatives of nicotinonitrile.
Aplicaciones Científicas De Investigación
2-Bromo-4-(trifluoromethoxy)nicotinonitrile has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of agrochemicals and materials science for creating novel polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-(trifluoromethoxy)nicotinonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.
Comparación Con Compuestos Similares
2-Bromo-4-(methoxy)nicotinonitrile: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
2-Bromo-4-(trifluoromethyl)nicotinonitrile: Contains a trifluoromethyl group instead of a trifluoromethoxy group.
4-(Trifluoromethoxy)nicotinonitrile: Lacks the bromine atom.
Uniqueness: 2-Bromo-4-(trifluoromethoxy)nicotinonitrile is unique due to the presence of both a bromine atom and a trifluoromethoxy group, which confer distinct reactivity and properties. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, making it valuable in drug design and material science.
Propiedades
Fórmula molecular |
C7H2BrF3N2O |
|---|---|
Peso molecular |
267.00 g/mol |
Nombre IUPAC |
2-bromo-4-(trifluoromethoxy)pyridine-3-carbonitrile |
InChI |
InChI=1S/C7H2BrF3N2O/c8-6-4(3-12)5(1-2-13-6)14-7(9,10)11/h1-2H |
Clave InChI |
PUANVBVTMZHFRH-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C(=C1OC(F)(F)F)C#N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3S,5R)-3-acetyloxy-5-(3,5-dimethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B15361759.png)
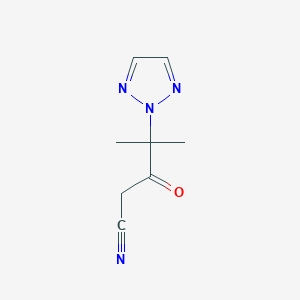
![[(1R,3Z,6R,7Z,9S,11Z,13R,14S,16R,17S,18R,19S)-19-benzyl-7,9,16,17-tetramethyl-2,5,21-trioxo-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-trien-6-yl] acetate](/img/structure/B15361764.png)
![Ethyl 3-amino-6,7-difluorobenzo[b]thiophene-2-carboxylate](/img/structure/B15361776.png)
![4-[2-(dipropylamino)ethyl]-3-propylidene-1H-indol-2-one;hydrochloride](/img/structure/B15361787.png)
